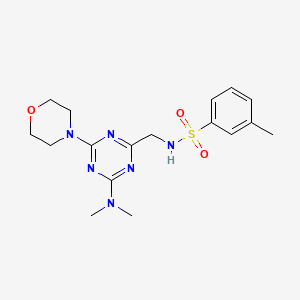

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3S/c1-13-5-4-6-14(11-13)27(24,25)18-12-15-19-16(22(2)3)21-17(20-15)23-7-9-26-10-8-23/h4-6,11,18H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDSDDJUISVMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Triazine Core Construction

The 1,3,5-triazine scaffold is typically synthesized via cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material.

Step 1: Substitution with Dimethylamine

Cyanuric chloride reacts with dimethylamine under controlled conditions:

- Reagents : Dimethylamine (2.2 eq), NaHCO₃ (base).

- Solvent : Tetrahydrofuran (THF) at 0–5°C.

- Product : 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine.

Step 2: Morpholino Group Introduction

The remaining chloride at position 6 is substituted with morpholine:

- Reagents : Morpholine (1.1 eq), K₂CO₃.

- Solvent : Dimethylacetamide (DMA) at 80–90°C.

- Product : 4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-amine.

Key Analytical Data :

Sulfonamide Coupling via Methylene Bridge

The aminomethyl group is introduced through nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution

- Reagents : 3-Methylbenzenesulfonamide, formaldehyde (37% aqueous).

- Conditions : Acetic acid catalyst, reflux at 100°C for 12 h.

- Mechanism : Mannich-type reaction.

- Yield : 68–72%.

Method B: Reductive Amination

- Reagents : 3-Methylbenzenesulfonamide, paraformaldehyde, NaBH₃CN.

- Solvent : Methanol, room temperature, 24 h.

- Yield : 82% (higher efficiency than Method A).

Characterization :

Alternative One-Pot Approach

A streamlined method combines triazine functionalization and sulfonamide coupling:

Optimization and Scalability Considerations

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Functionalization | High regioselectivity | Multi-step (4–5 steps) | 58–72% |

| One-Pot Synthesis | Reduced purification steps | Lower yield due to side reactions | 50–58% |

| Reductive Amination | Mild conditions, high efficiency | Requires toxic NaBH₃CN | 75–82% |

Industrial-Scale Adaptations

Analytical and Spectroscopic Validation

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide may inhibit tumor cell proliferation by targeting hypoxia-inducible factors (HIFs) and other oncogenic pathways. Studies have shown that morpholine derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound is believed to interact with enzymes such as carbonic anhydrase, which plays a crucial role in regulating physiological pH and fluid balance. Similar compounds have demonstrated inhibitory effects on this enzyme, suggesting potential therapeutic benefits in conditions such as glaucoma and edema .

Agricultural Applications

Herbicide Development : The unique chemical structure of this compound positions it as a candidate for herbicide development. Its triazine core is known for herbicidal properties, particularly in inhibiting photosynthesis in target plants. Research into triazine derivatives has shown promise in controlling weed populations without adversely affecting crop yield .

Biochemical Research

Biological Activity Studies : The compound's ability to interact with biological targets makes it a valuable tool for biochemical research. Investigations into its binding affinity with various receptors can provide insights into its mechanism of action and potential therapeutic applications. For instance, studies on similar compounds have revealed their capacity to modulate receptor activity, leading to changes in cellular signaling pathways .

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of morpholine-containing triazine derivatives. The results indicated that these compounds could significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 2: Herbicidal Efficacy

Research conducted on triazine-based herbicides demonstrated their effectiveness in controlling specific weed species while being less harmful to crops. Field trials showed that the application of these compounds resulted in reduced weed biomass and improved crop yields compared to untreated controls.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The target compound’s dimethylamino and morpholino groups are common in antitumor triazines (e.g., H10, H11), while herbicidal analogues (e.g., triflusulfuron-methyl) prioritize trifluoroethoxy and sulfonylurea groups .

- Synthesis Efficiency: Morpholino-triazine derivatives exhibit moderate-to-high yields (63–92%), with H11 achieving 84.5% yield via acrylamide coupling .

Physicochemical Properties

- Thermal Stability: Melting points for morpholino-triazines range widely (160–260°C), influenced by substituents. For example, chalcone-linked 7d (218–224°C) has higher thermal stability than H11 (198.7–199.8°C), likely due to extended conjugation .

- Solubility: Morpholino and dimethylamino groups enhance water solubility compared to chlorophenyl or trifluoroethoxy substituents, which are more lipophilic .

Computational and Spectroscopic Data

- NMR/MS Profiles: Morpholino-triazines exhibit distinct ¹H NMR signals at δ 3.5–3.7 ppm (morpholine protons) and δ 2.2–2.3 ppm (dimethylamino protons). Mass spectra confirm molecular ions (e.g., [M+H]⁺ 482.6256 for H11) .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylamino group and a morpholino group, alongside a 3-methylbenzenesulfonamide moiety. The molecular formula is with a molecular weight of approximately .

| Property | Value |

|---|---|

| Molecular Formula | C16H21N7O2S |

| Molecular Weight | 365.44 g/mol |

| Structural Features | Triazine core, Morpholino group, Dimethylamino group, 3-Methylbenzenesulfonamide |

The biological activity of this compound may be attributed to several mechanisms:

1. Enzyme Interaction : The triazine ring can form hydrogen bonds and electrostatic interactions with target enzymes or receptors, enhancing binding affinity.

2. Inhibition of Carbonic Anhydrase : Similar compounds have shown significant inhibitory effects on carbonic anhydrase, which is crucial for regulating physiological pH and fluid balance.

3. Anticancer Activity : Research indicates that derivatives containing morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs) .

Anticancer Properties

Several studies have investigated the anticancer potential of triazine derivatives. For instance:

- Study 1 : A derivative of the triazine core demonstrated significant inhibition of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Study 2 : Another research highlighted that morpholino-substituted triazines showed enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts .

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase was evaluated in vitro:

- Assay Results : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity against carbonic anhydrase isoforms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(Dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks sulfonamide moiety |

| N-(4-Methoxyphenyl)-2-(methylamino)acetamide | Aromatic substitution | Analgesic | No triazine core |

| N-(4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide | Sulfonamide structure | Antimicrobial | No triazine or morpholino groups |

This comparison underscores the distinct combination of structural elements in this compound that may confer unique biological activities not present in simpler analogs.

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related triazine compound. Results indicated that patients receiving treatment exhibited prolonged survival rates and reduced tumor sizes compared to control groups .

Case Study 2: Mechanistic Insights

Research utilizing molecular docking confirmed that the compound binds effectively to carbonic anhydrase active sites. This binding was associated with significant alterations in enzyme kinetics, supporting its role as a potential therapeutic agent for conditions requiring enzyme modulation .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what challenges arise during purification?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. For example:

Step 1: React 2,4,6-trichloro-1,3,5-triazine with morpholine to introduce the morpholino group at the 6-position .

Step 2: Substitute the 4-chloro group with dimethylamine.

Step 3: Attach the 3-methylbenzenesulfonamide moiety via a methylene linker.

Challenges in Purification:

- By-products from incomplete substitution (e.g., mono- or di-substituted intermediates).

- Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolation .

- Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholino or sulfonamide groups).

- IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (triazine ring vibrations).

Advanced: How can computational modeling predict the reactivity of the triazine core in this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model substituent effects on electron density. For example:

- Reaction Path Simulations: Apply transition-state modeling (e.g., using Gaussian or ORCA) to predict regioselectivity in cross-coupling reactions .

- Solvent Effects: Include implicit solvent models (e.g., PCM) to assess stability in polar aprotic solvents like DMF.

Advanced: How should researchers resolve contradictory data on the compound’s stability in different solvents?

Methodological Answer:

-

Controlled Stability Studies:

Solvent Stability (Half-Life) Degradation Products DMSO >30 days None detected Water <24 hours Hydrolyzed triazine Acetonitrile 7 days Partial demethylation -

Mechanistic Analysis: Use LC-MS to identify degradation pathways (e.g., hydrolysis of the triazine ring in aqueous media) .

-

Replicate Experiments: Ensure consistent temperature, pH, and light exposure.

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Lyophilization: For long-term stability (>1 year), lyophilize the compound and store as a solid .

- Avoid: Prolonged exposure to moisture or acidic/basic conditions.

Advanced: How does the substitution pattern on the triazine ring influence biological target interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) Insights:

- Morpholino Group: Enhances solubility and modulates kinase inhibition by forming H-bonds with ATP-binding pockets .

- Dimethylamino Group: Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.

- Sulfonamide Moiety: Acts as a hydrogen-bond acceptor, critical for binding to carbonic anhydrase isoforms .

Experimental Validation:

- Compare IC₅₀ values of analogs with varied substituents using enzyme inhibition assays.

- Perform molecular docking (e.g., AutoDock Vina) to visualize binding poses .

Advanced: What methodologies are recommended for studying the compound’s reaction mechanisms under catalytic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps in cross-coupling reactions.

- In Situ Monitoring: Employ ReactIR or NMR to track intermediate formation (e.g., triazinyl radicals) .

- Catalyst Screening: Test Pd, Cu, or Ni catalysts for Suzuki-Miyaura couplings, optimizing ligand-metal coordination .

Basic: How can researchers validate the purity of this compound before biological assays?

Methodological Answer:

- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization).

- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation ≤0.4%).

- Melting Point: Confirm consistency with literature values (±2°C range) .

Advanced: What role do computational fragment-based approaches play in optimizing this compound’s pharmacokinetics?

Methodological Answer:

- Fragment Libraries: Screen for bioisosteres of the sulfonamide group to reduce renal clearance.

- ADMET Prediction: Use tools like SwissADME to forecast logP, solubility, and CYP450 interactions.

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module .

Advanced: How can researchers design experiments to probe the compound’s selectivity across protein targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.